molecular formula C16H20N6O B12226071 2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one

2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one

Cat. No.: B12226071
M. Wt: 312.37 g/mol
InChI Key: GEJAOCSFLMNLOF-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an octahydropyrrolo[3,4-c]pyrrole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one typically involves multi-step organic reactions. Common steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Construction of the pyrimidine ring via condensation reactions.
  • Assembly of the octahydropyrrolo[3,4-c]pyrrole core through hydrogenation and cyclization.
  • Coupling of the different moieties using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it could serve as a probe or ligand in studying enzyme interactions or receptor binding.

Medicine

Potential medicinal applications might include its use as a drug candidate or lead compound in the development of new therapeutics.

Industry

In industrial applications, it could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
  • 2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one

Uniqueness

The uniqueness of 2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one may lie in its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

2-pyrazol-1-yl-1-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one

InChI

InChI=1S/C16H20N6O/c1-12(22-7-3-6-19-22)15(23)20-8-13-10-21(11-14(13)9-20)16-17-4-2-5-18-16/h2-7,12-14H,8-11H2,1H3

InChI Key

GEJAOCSFLMNLOF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2CN(CC2C1)C3=NC=CC=N3)N4C=CC=N4

Origin of Product

United States

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